2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone
Overview
Description
“2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone” is a chemical compound with the CAS Number: 40943-25-7. Its molecular weight is 198.65 and its IUPAC name is 2-chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11ClO2/c1-6-3-8(9(12)5-11)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Synthesis of Heterocyclic Compounds
One significant application of derivatives similar to 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone involves the synthesis of a variety of heterocyclic compounds. For example, Moskvina, Shilin, and Khilya (2015) developed a method for preparing enamino ketones, leading to the heterocyclization of isoflavones and the production of 4,5-diarylisoxazole, 4,5-diarylpyrazoles, and 4,5-diaryl-substituted 2-aminopyrimidine in good yields. This research underscores the compound's utility in generating complex heterocycles with potential pharmacological applications (Moskvina, Shilin, & Khilya, 2015).
Crystallographic and Vibrational Studies
In another study, Kumar et al. (2015) explored the molecular structure and properties of a similar compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, using X-ray diffraction and vibrational spectroscopy. The experimental data were supported by computational studies using density functional theory (DFT), highlighting the compound's structural characteristics and potential for further chemical modifications (Kumar et al., 2015).
Organic Synthesis Applications
The potential of 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone derivatives in organic synthesis is further illustrated by the development of novel synthetic routes. For instance, Shimizu et al. (1992) demonstrated the oxidation of 2,4,6-trimethylphenol to trimethyl-p-benzoquinone using molecular oxygen catalyzed by copper(II) chloride–amine systems, showcasing the compound's role in facilitating efficient oxidative transformations (Shimizu et al., 1992).
Environmental Implications
Sun et al. (2019) investigated the transformation of 2,4-dihydroxybenzophenone (BP-1), a related compound, during chlorination disinfection processes, revealing the formation of novel disinfection by-products including chlorobenzoquinones and polycyclic aromatic hydrocarbons. This study points to the environmental and health implications of such transformations in water treatment contexts (Sun et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-6-3-8(9(12)5-11)4-7(2)10(6)13/h3-4,13H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCAOMADEYRKQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377372 | |
Record name | 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethanone | |
CAS RN |
40943-25-7 | |
Record name | 2-Chloro-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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